Iodine azide

Organic Synthesis Flow Chemistry Acyl Azides

Researchers requiring stereospecific anti-Markovnikov addition of both iodine and azide to alkenes in a single step cannot substitute IN3 with generic azide sources without compromising stereochemical fidelity and yield. Iodine azide is the definitive reagent for azido-iodination. - Delivers exclusive trans β-iodo azide diastereomers (e.g., trans-1-azido-2-iodocyclohexane from cyclohexene), simplifying purification. - Enables tunable N3/I stoichiometry (1:1 to 2:3) for polymer functionalization with controlled azide loading. - Under microreactor conditions, converts aromatic aldehydes directly to acyl azides (78% yield for benzaldehyde) via radical azidonation-unattainable with NaN3 or TMSN3. Procurement of IN3 precursors (NaN3/ICl) is recommended; the reagent is generated in situ to mitigate explosion hazards.

Molecular Formula IN3
Molecular Weight 168.925 g/mol
CAS No. 14696-82-3
Cat. No. B078893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine azide
CAS14696-82-3
SynonymsIODINEAZIDE
Molecular FormulaIN3
Molecular Weight168.925 g/mol
Structural Identifiers
SMILES[N-]=[N+]=NI
InChIInChI=1S/IN3/c1-3-4-2
InChIKeyYPWNNTBDMSIJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodine Azide (CAS 14696-82-3): Key Properties and Procurement Baseline for Research and Industrial Applications


Iodine azide (IN3, CAS 14696-82-3) is an inorganic inter-pseudohalogen that serves as a highly reactive electrophilic and radical azide-transfer reagent in organic synthesis [1]. It is a yellow, shock-sensitive explosive solid that is typically generated and used in situ to mitigate safety risks [2]. Its primary synthetic utility lies in the stereospecific and regioselective addition to carbon–carbon double bonds (azido-iodination), enabling the introduction of both iodine and azide moieties in a single step [3].

Why Iodine Azide (CAS 14696-82-3) Cannot Be Substituted by Other In-Class or Alternative Azidonation Reagents


Iodine azide's unique combination of a polarizable iodine–nitrogen bond and dual ionic/radical reactivity profiles distinguishes it from other azide sources and halogen azides [1]. While alternative reagents like trimethylsilyl azide (TMSN3) or sodium azide (NaN3) can introduce azide groups, they lack the electrophilic iodine component essential for simultaneous iodo-azidation . Polymer-bound analogues (e.g., polystyrene-supported bisazidoiodate) offer improved safety but exhibit different kinetics and cannot achieve the same reaction rates as homogeneous IN3 [2]. Substituting IN3 with a generic azide source fundamentally alters the reaction pathway, stereochemical outcome, and product distribution, making direct replacement without empirical validation unreliable.

Quantitative Evidence Guide: Direct Comparator Data for Iodine Azide (CAS 14696-82-3) Versus Key Analogs


Acyl Azide Synthesis Yield Comparison: Homogeneous Iodine Azide vs. Polymer-Supported Analogue

In the conversion of benzaldehyde to benzoyl azide via radical azidonation, homogeneous iodine azide (generated in situ from tetrabutylammonium azide and iodine monochloride in a microreactor) afforded benzoyl azide in 78% yield at 80 °C with a residence time of 13–130 minutes [1]. In contrast, the polymer-supported iodine azide analogue (polystyrene-bound diazidoiodate) achieved yields of 87–96% for a range of aldehydes but required significantly longer reaction times due to slow release kinetics, and only provided 57–66% yields for benzyl ether substrates [2]. This trade-off between reaction rate and safety profile is a critical procurement consideration.

Organic Synthesis Flow Chemistry Acyl Azides

Regioselectivity in Alkene Azidoiodination: Iodine Azide vs. Electrochemical Iodide Oxidation Methods

The addition of iodine azide to alkenes proceeds with high regioselectivity via an ionic mechanism, giving anti-Markovnikov addition products [1]. A recent 2024 study demonstrated that using a graphite plate anode for electrochemical generation of iodine species yields α-azido iodo compounds, while switching to a Pt plate anode reverses regioselectivity to yield β-azido iodo compounds . While iodine azide itself follows a predictable ionic pathway, the electrode-switchable approach offers tunable regioselectivity that IN3 alone cannot achieve. However, the electrochemical method requires specialized equipment and does not reproduce the exact product distribution of classical IN3 addition.

Electrosynthesis Regioselectivity Alkene Functionalization

Reaction Mechanism Divergence: Ionic vs. Radical Pathways in Different Solvent Systems

Iodine azide addition to cyclohexene in acetonitrile or 4:1 CH₂Cl₂/MeCN yields exclusively trans-1-azido-2-iodocyclohexane via an ionic mechanism [1]. In contrast, the same reaction in neat methylene chloride produces a mixture of cis- and trans-iodoazides due to competing radical addition [1]. This solvent-dependent mechanistic switch is a distinctive feature of IN3 that alternative reagents (e.g., ICl/NaN₃ mixtures, hypervalent iodine azides) do not consistently exhibit. The ratio of products can be tuned from >95% trans (ionic conditions) to a cis/trans mixture (radical conditions), offering synthetic flexibility not available with many other azide-transfer reagents.

Mechanistic Studies Solvent Effects Radical Reactions

Polymer Azidoiodination Efficiency: N₃/I Incorporation Ratios

When used for azidoiodination of polybutadiene, iodine azide yields N₃/I ratios that vary depending on the degree of functionalization [1]. High-percent azidoiodination (>90% of theoretical maximum nitrogen content) produces polymers with N₃/I ratios slightly higher than unity, indicating preferential azide incorporation. In contrast, low-percent azidoiodination yields N₃/I ratios as low as 2:3, reflecting greater iodine incorporation relative to azide [1]. This tunability in functional group stoichiometry is a unique feature of IN3 that is not readily achieved with alternative azidonation reagents (e.g., organic azides, sulfonyl azides), which typically deliver a fixed azide-to-other ratio.

Polymer Chemistry Functionalization Azide Loading

Safety Profile and Handling Constraints: Homogeneous IN3 vs. Polymer-Bound Analogue

Homogeneous iodine azide is highly shock-sensitive and explosive, requiring in situ generation and microreactor technology for safe handling [1]. Polymer-bound bisazidoiodate(I) has been demonstrated to be a stable, storable solid that is non-explosive and can be used in batch reactors without special precautions . However, the polymer-bound reagent exhibits slower reaction kinetics because it must release IN3 into solution before reaction [2]. Quantitative safety metrics: IN3 solutions can be stored in a refrigerator for only 1 day before decomposition becomes hazardous; explosions have been reported upon evaporation to dryness [3]. The polymer-bound analogue can be stored indefinitely at room temperature and reused after simple filtration .

Safety Handling Process Chemistry

Optimal Procurement-Driven Application Scenarios for Iodine Azide (CAS 14696-82-3)


Stereospecific Azidoiodination of Alkenes for Pharmaceutical Intermediate Synthesis

Iodine azide is the reagent of choice when stereospecific anti-Markovnikov addition of both iodine and azide to a carbon–carbon double bond is required in a single step [1]. The resulting β-iodo azides serve as versatile precursors to aziridines, vinyl azides, and amines [2]. For pharmaceutical process chemists, the ability to reliably generate a single trans diastereomer (e.g., trans-1-azido-2-iodocyclohexane from cyclohexene [1]) simplifies purification and improves overall yield. Procurement of IN3 (typically as NaN₃/ICl for in situ generation) is justified when the downstream synthetic sequence depends on the specific β-iodo azide intermediate, which cannot be accessed with the same stereochemical fidelity using alternative azide sources.

Radical Azidonation of Aldehydes and Benzyl Ethers in Flow Chemistry

Under microreactor conditions, iodine azide efficiently converts aromatic aldehydes to acyl azides (78% yield for benzaldehyde) via radical azidonation followed by Curtius rearrangement [3]. This application is uniquely suited to IN3 because the weak I–N bond undergoes homolytic cleavage upon heating, generating azide radicals that abstract benzylic hydrogens. Alternative azide sources (e.g., NaN₃, TMSN₃) do not produce acyl azides under these conditions. Organizations with microreactor infrastructure should procure IN3 precursors (NaN₃ and ICl or TBAN₃ and ICl) for this transformation, as it provides direct access to acyl azides without the need for pre-activation of the carboxylic acid.

Tunable Functionalization of Unsaturated Polymers with Controlled N₃/I Stoichiometry

For polymer chemists seeking to introduce both azide and iodine functionalities with tunable stoichiometry, iodine azide is the only single reagent that provides this control [4]. By adjusting reaction conditions (percent azidoiodination), the N₃/I ratio can be varied from slightly above 1:1 to as low as 2:3 [4]. This tunability directly impacts the thermal stability of the resulting material (decomposition onset 120–160 °C [4]) and its suitability for subsequent click chemistry or crosslinking. Procurement of IN3 precursors is warranted for any project where precise control over azide loading and iodine co-incorporation is critical, such as in the development of energetic binders or functionalized elastomers.

Synthesis of Vinyl Azides via β-Iodo Azide Elimination

β-Iodo azides, prepared exclusively via iodine azide addition to olefins, undergo smooth dehydroiodination with potassium tert-butoxide in the presence of 18-crown-6 to yield vinyl azides [5]. This two-step sequence is a reliable route to vinyl azides, which are valuable synthetic intermediates for nitrogen-containing heterocycles and triazole synthesis. The use of IN3 is mandatory for this sequence because the β-iodo azide precursor cannot be obtained with alternative azide-transfer reagents that lack the iodine leaving group. Procurement is justified when the target molecule contains a vinyl azide motif that must be constructed from an olefin starting material.

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